Product packaging for 4-(3-Thienyl)isoquinoline(Cat. No.:CAS No. 112370-12-4)

4-(3-Thienyl)isoquinoline

Cat. No.: B1315737
CAS No.: 112370-12-4
M. Wt: 211.28 g/mol
InChI Key: NEHUZGCWUGZUKQ-UHFFFAOYSA-N
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Description

4-(3-Thienyl)isoquinoline is a synthetic organic compound featuring an isoquinoline ring system linked to a thiophene (thienyl) group. The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and presence in numerous natural alkaloids . Isoquinoline derivatives are extensively investigated in pharmaceutical research for their potential as anticancer agents , antihypertensives , anti-inflammatory agents , and antimicrobials . The fusion of the isoquinoline core with a thienyl heterocycle is a strategy employed in chemical research to create novel molecular architectures, such as triazoloisoquinolines, for exploring new chemical space and biological activity . This compound serves as a versatile building block (synthon) for the synthesis of more complex polyheterocyclic systems and is intended for research applications only, including drug discovery, organic synthesis methodologies, and materials science. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NS B1315737 4-(3-Thienyl)isoquinoline CAS No. 112370-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHUZGCWUGZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Advanced Heterocyclic Chemistry

Significance of the Isoquinoline (B145761) and Thiophene (B33073) Scaffolds in Modern Chemical Research

In the realm of modern chemical research, heterocyclic compounds are of paramount importance, and among them, the isoquinoline and thiophene scaffolds are particularly distinguished. The isoquinoline ring system, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged scaffold" in drug design and discovery. nih.govrsc.org Its derivatives are integral to a multitude of pharmaceuticals, both in clinical use and at preclinical stages, targeting a broad spectrum of diseases. nih.gov The therapeutic relevance of isoquinoline-based compounds stems from their wide range of biological activities, which include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, among others. ontosight.aiwisdomlib.org The structural diversity and therapeutic potential of isoquinolines make them a focal point for synthetic organic and medicinal chemists, who continuously explore efficient methods for their construction and functionalization. rsc.orgontosight.ai

Similarly, the thiophene nucleus, a five-membered, sulfur-containing aromatic heterocycle, holds a central position in synthetic organic chemistry and medicinal chemistry. researchgate.net Thiophene and its derivatives are versatile building blocks used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conducting polymers. researchgate.netnumberanalytics.com In drug development, the thiophene ring is often employed as a bioisostere of a phenyl ring, a strategy that can enhance pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs. nih.gov The scaffold is associated with a wide array of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antipsychotic activities, making it a well-explored platform for the synthesis of biologically active molecules. researchgate.netingentaconnect.comcognizancejournal.com

The 4-(3-Thienyl)isoquinoline Moiety as a Structural Intersection Point

The compound This compound represents a strategic fusion of the two aforementioned significant heterocyclic systems. This molecule, with the chemical formula C₁₃H₉NS, features a thiophene ring attached at the 4-position of an isoquinoline framework. This unique structural combination of an electron-rich sulfur heterocycle (thiophene) and a nitrogen-containing aromatic system (isoquinoline) creates a novel scaffold with potential applications in diverse scientific fields.

The interest in this compound stems from the potential to harness the advantageous properties of both its constituent parts. Its unique structure suggests utility in several areas of research. smolecule.com In materials science, the aromatic nature and the presence of both nitrogen and sulfur heteroatoms make it a candidate for exploration in organic electronics, with potential applications in the development of novel organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

In medicinal chemistry, this compound is viewed as a promising scaffold for drug discovery. smolecule.com Derivatives of isoquinoline are known to exhibit a range of biological activities, and the introduction of a thienyl group can modulate these properties. smolecule.com Research indicates that isoquinoline derivatives have been studied for their potential as anticancer and antimicrobial agents. smolecule.com The fusion of these two pharmacophores in one molecule provides a platform for creating new chemical entities with potentially unique biological profiles.

Research into the synthesis of this compound and related structures has explored various methodologies. Efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reaction) and intramolecular cyclization approaches, have been developed to construct this heterocyclic framework. smolecule.comconicet.gov.ar The structural confirmation and purity of the synthesized compound are typically established using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. smolecule.com

Detailed research findings on related thieno-isoquinoline structures highlight their diverse potential.

Compound Class Research Focus Key Findings
Thieno[2,3-c]isoquinolinesPARP InhibitionDerivatives were synthesized and identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting potential in cancer therapy. google.com
Thieno[3,2-f]isoquinolinesOptical PropertiesDonor-substituted derivatives exhibit strong intramolecular charge transfer (ICT) characteristics, making them of interest for applications in materials science and as fluorescent probes. conicet.gov.ar
ThienopyrimidinesAntibacterial & AnticancerCertain aminothiophene and thienopyrimidine derivatives have shown good activity against bacterial strains like S. aureus and potent cytotoxic effectiveness against cancer cell lines such as MCF-7. tandfonline.com
TriazoloisoquinolinesAntibacterial ActivityDerivatives containing a pyrazole (B372694) side chain showed antibacterial activity against various pathogenic bacteria, with efficacy depending on the specific substitutions. znaturforsch.com

Advanced Synthetic Methodologies for 4 3 Thienyl Isoquinoline and Its Derivatives

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the 4-(3-thienyl)isoquinoline core is no exception. Palladium, copper, rhodium, ruthenium, and silver catalysts have all been employed in elegant strategies to forge the isoquinoline (B145761) framework and introduce the desired thienyl substituent.

Palladium-Catalyzed Approaches

Palladium catalysis stands as a cornerstone in the synthesis of 4-arylisoquinolines, including those bearing a thienyl substituent. The Larock isoquinoline synthesis, a powerful palladium-catalyzed annulation of o-(1-alkynyl)benzaldimines with organic halides, has been successfully applied to the synthesis of 3,4-disubstituted isoquinolines. nih.gov This methodology allows for the direct construction of the isoquinoline core with concomitant introduction of the 4-substituent.

In a key example, the reaction of N-(tert-butyl)-2-(phenylethynyl)benzaldimine with 3-bromothiophene (B43185) in the presence of a palladium catalyst, such as Pd(OAc)₂, affords 3-phenyl-4-(thiophen-3-yl)isoquinoline in good yield. nih.gov The reaction proceeds via a cascade of oxidative addition, carbopalladation, and reductive elimination steps. The scope of this reaction is broad, tolerating a variety of substituents on both the benzaldimine and the organic halide.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₂CO₃DMF10075 nih.gov
Pd(OAc)₂/SL-W002-1Cs₂CO₃PhF/DCM3097 acs.org

This table showcases representative conditions for the palladium-catalyzed synthesis of a 3-phenyl-4-(thiophen-3-yl)isoquinoline derivative.

Furthermore, an asymmetric variant of the Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines. acs.org By employing a chiral phosphine (B1218219) ligand, such as Walphos SL-W002-1, with Pd(OAc)₂, the reaction of an o-(1-alkynyl)benzaldimine with thiophen-3-yl trifluoromethanesulfonate (B1224126) can furnish the corresponding 4-(thiophen-3-yl)isoquinoline with high enantioselectivity. acs.org

An alternative and highly versatile palladium-catalyzed approach involves the Suzuki-Miyaura cross-coupling reaction. This strategy relies on the synthesis of a 4-halo-isoquinoline precursor, which can then be coupled with a thiophene-3-boronic acid or its ester. The synthesis of 4-bromoisoquinoline (B23445) has been reported through various methods, including the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net Once obtained, 4-bromoisoquinoline serves as a valuable platform for introducing the 3-thienyl group. innospk.com

A typical Suzuki-Miyaura coupling would involve the reaction of 4-bromoisoquinoline with thiophene-3-boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a suitable solvent system like dioxane/water. mdpi.commdpi.com

Copper-Mediated Cyclization Strategies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methodologies for the synthesis of nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound via copper catalysis are not extensively documented, the general strategies for the synthesis of substituted isoquinolines can be extrapolated.

One such approach involves the copper-catalyzed coupling of o-halobenzylamines with β-keto esters or 1,3-diketones, followed by cyclization and dehydrogenation to afford substituted isoquinolines. organic-chemistry.org To apply this to the synthesis of a this compound derivative, one could envision a starting material where the thienyl group is already incorporated into the β-keto ester backbone.

Another relevant copper-catalyzed methodology is the annulation of amidines for the synthesis of quinazolines, which shares mechanistic features with isoquinoline synthesis. nih.govrsc.org The application of such a strategy to appropriately substituted precursors could potentially lead to the formation of the this compound core. For instance, a copper-catalyzed domino reaction of enaminones with 2-bromobenzaldehydes has been used to synthesize quinolines, and a similar transformation could be envisioned for isoquinoline synthesis. tcichemicals.com

Rhodium and Ruthenium-Catalyzed C-H Functionalization/Annulation Routes

Rhodium and ruthenium catalysts have become increasingly important for the construction of heterocyclic systems through C-H activation and annulation strategies. These methods offer an atom-economical and step-efficient approach to complex molecules.

Rhodium(III)-catalyzed C-H activation has been employed for the synthesis of various isoquinoline derivatives. rsc.orgnih.gov For example, the annulation of benzhydroxamic acids with alkenes can lead to 4-methyl-substituted dihydroisoquinolones. nih.gov To synthesize a 4-(3-thienyl) derivative, one could hypothetically use a vinylthiophene as the coupling partner. Furthermore, the rhodium(III)-catalyzed C-H activation and annulation of benzaldimines with alkynes provides a direct route to substituted isoquinolines. umich.edu

Ruthenium-catalyzed C-H functionalization and annulation reactions also represent a powerful tool for isoquinoline synthesis. researchgate.net The oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, catalyzed by ruthenium complexes, yields isoquinolones. nih.gov The use of a thiophene-containing alkyne in this reaction could potentially lead to the desired substitution pattern. Moreover, ruthenium-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides has been shown to produce isoquinolines. organic-chemistry.org

CatalystOxidantDirecting GroupReactantProductReference
[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂O8-AminoquinolineAlkyneIsoquinolone nih.gov
[RhCp*Cl₂]₂-Hydroxamic acidAlkeneDihydroisoquinolone nih.gov

This table provides a general overview of conditions for ruthenium and rhodium-catalyzed synthesis of isoquinoline-related structures.

Silver-Catalyzed Cyclization Methodologies

Silver catalysis has been effectively utilized in the cyclization of 2-alkynyl benzyl azides to furnish substituted isoquinolines. nih.gov This methodology proceeds smoothly under mild conditions and tolerates a range of functional groups. organic-chemistry.org The reaction involves the silver-catalyzed intramolecular cyclization of the azide (B81097) onto the alkyne, followed by rearrangement to the isoquinoline core. To obtain a this compound, the starting 2-alkynyl benzyl azide would need to be appropriately substituted.

Another silver-catalyzed approach involves the cyclization of iminoalkynes. A silver(I)-exchanged K10-montmorillonite clay has been shown to be an effective and reusable catalyst for the ring closure of both aryl- and alkyl-substituted iminoalkynes to produce isoquinolines in good to excellent yields. rsc.org The reaction is believed to proceed through a silver(I)-acetylide intermediate. rsc.org

Cycloaddition and Condensation Reactions for Isoquinoline Framework Construction

Classical organic reactions, such as cycloadditions and condensations, continue to be indispensable tools for the construction of the isoquinoline nucleus.

Pictet-Spengler Type Condensations and Derivatives

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgebrary.net This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids. To synthesize a 4-(3-thienyl)-tetrahydroisoquinoline, a phenethylamine (B48288) derivative could be reacted with thiophene-3-carboxaldehyde. The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline through oxidation.

The reaction conditions for the Pictet-Spengler reaction can vary depending on the reactivity of the starting materials. Electron-rich aromatic systems generally react under milder conditions. wikipedia.org When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created, and asymmetric variants of the Pictet-Spengler reaction have been developed to control the stereochemical outcome. wikipedia.orgarkat-usa.org

β-ArylethylamineAldehydeAcid CatalystSolventProduct
PhenethylamineThiophene-3-carboxaldehydeTrifluoroacetic acidDichloromethane4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

This table presents a hypothetical Pictet-Spengler reaction for the synthesis of a 4-(3-thienyl)-tetrahydroisoquinoline precursor.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. researchgate.netmdpi.com This type of reaction involves the addition of a 1,3-dipole to a dipolarophile. In the context of isoquinoline synthesis, this strategy can be employed to build the isoquinoline core or to append heterocyclic moieties to it.

One potential pathway involves the reaction of azomethine ylides with appropriate dipolarophiles. Azomethine ylides, containing a C-N-C π-system, are versatile 1,3-dipoles used in the synthesis of nitrogen-containing heterocycles. mdpi.com For instance, α-azido carbonyl compounds that feature a 2-alkenylaryl group can serve as precursors for isoquinoline derivatives through a 1,3-dipolar cycloaddition of the azide onto the alkene, followed by subsequent electrocyclization. organic-chemistry.orgorganic-chemistry.org

Another approach is the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, which are precursors to fully aromatized isoquinolines. This can be achieved through the enantioselective 1,3-dipolar cycloaddition of a nitrone with a vinyl ether, catalyzed by a chiral phosphoric acid, yielding chiral tetrahydroisoquinolines with high efficiency and enantioselectivity. researchgate.net A three-component 1,3-dipolar cycloaddition using unique tetrahydroisoquinolines as dipolarophiles has also been described, providing a practical route to functionalized spirooxindoles fused with the tetrahydroisoquinoline skeleton. nih.gov While these methods are established for the general synthesis of the isoquinoline scaffold, their specific application to generate the this compound structure would involve the use of appropriately substituted precursors where the thienyl group is already incorporated.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoquinoline Scaffolds

Dipole Dipolarophile Catalyst/Conditions Product Type Reference
Azomethine imine Allyl alkyl ketone Chiral primary amine, o-fluorobenzoic acid Tetrahydroisoquinoline derivative nih.gov
Nitrone Vinyl ether Chiral phosphoric acid 1-Substituted 1,2,3,4-tetrahydroisoquinoline (B50084) researchgate.net
Azide (in precursor) Alkene (intramolecular) Thermal/Photochemical Dihydroisoquinoline/Isoquinoline organic-chemistry.orgorganic-chemistry.org

Multi-component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation. rsc.org Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic systems.

A notable one-pot, three-component reaction involves the condensation of an aryl ketone and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the resulting oxime and cyclization with an internal alkyne. organic-chemistry.org This protocol allows for the rapid assembly of multisubstituted isoquinolines. Similarly, a four-component, three-step, one-pot procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride can furnish substituted isoquinolines in high yields. nih.gov This method utilizes a palladium-catalyzed α-arylation, in situ trapping with an electrophile, and subsequent aromatization. nih.gov

For the specific synthesis of this compound derivatives, an MCR could conceivably involve a 3-thienyl-containing building block as one of the components. For example, a reaction between 2-alkynyl benzaldehydes and α-amino acid esters can produce isoquinoline intermediates via a Pictet-Spengler type reaction, which can then undergo further intramolecular reactions. researchgate.net A chemoenzymatic one-pot process has also been developed for the synthesis of tetrahydroisoquinolines, starting from benzylic alcohols and an amino alcohol, which combines a laccase/TEMPO oxidation with a Pictet-Spengler reaction. mdpi.com These strategies highlight the versatility of one-pot procedures in creating the core isoquinoline structure, which can be adapted for the synthesis of the target molecule.

Table 2: Overview of Multi-component and One-Pot Reactions for Isoquinoline Synthesis

Reaction Type Key Reactants Catalyst/Reagent Key Features Reference
Three-component Aryl ketone, hydroxylamine, internal alkyne Rhodium(III) Rapid assembly of multisubstituted isoquinolines organic-chemistry.org
Four-component Methyl ketone, aryl bromide, electrophile, ammonium chloride Palladium Convergent, regiocontrolled nih.gov
Three-component Isatin, tetrahydroisoquinoline, terminal alkyne Benzoic acid Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines acs.org

Derivatization and Selective Functionalization Studies

Once the core this compound scaffold is synthesized, its derivatization and selective functionalization are crucial for tuning its properties for various applications. This involves modifying either the isoquinoline nucleus or the thiophene (B33073) ring.

Strategies for Modifying the Isoquinoline Core

The isoquinoline core offers several positions for functionalization, including the C-1, C-3, and C-4 positions. nih.gov While direct electrophilic substitution can be challenging, modern synthetic methods provide pathways for controlled derivatization.

One approach involves the de novo synthesis where functional groups are introduced during the ring's construction. For example, a palladium-catalyzed α-arylation of ketones followed by trapping with an electrophile allows for the synthesis of C4-functionalized isoquinolines. nih.gov Another strategy involves the transformation of isoquinolin-1(2H)-ones, which can be accessed through methods like rhodium(III)-catalyzed C-H activation and annulation. nih.govchemistryviews.org These isoquinolones can be converted into valuable isoquinoline derivatives through subsequent aromatization and cross-coupling reactions. nih.gov For instance, a triflate (OTf) group can be installed and subsequently used in palladium-catalyzed reactions like Suzuki and Sonogashira couplings to introduce aryl or alkynyl groups. nih.gov

Approaches for Thiophene Ring Functionalization

The thiophene ring is known for its susceptibility to electrophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile handle for functionalization. researchgate.net Direct C-H activation/arylation is a powerful tool for modifying the thiophene moiety within the this compound structure. Palladium-catalyzed C-H activation has been successfully applied to functionalize the thiophene ring in related thieno-fused heterocyclic systems. mdpi.com This method can be highly regioselective, allowing for arylation at specific positions (e.g., C2 or C5 of the thiophene ring) depending on the reaction conditions and directing groups. mdpi.com Such strategies could be employed to introduce a wide range of substituents onto the thiophene ring of this compound, thereby modulating its electronic and steric properties.

Regioselective Synthesis of Substituted 4-(3-Thienyl)isoquinolines

Achieving regioselectivity is a key challenge in the synthesis of polysubstituted heteroaromatics. For this compound, this pertains to controlling the position of substituents on both the isoquinoline and thiophene rings.

Regiocontrol in isoquinoline synthesis can be achieved by employing directed C-H activation strategies. organic-chemistry.org The choice of directing group on the starting materials can guide the metal catalyst to a specific C-H bond, ensuring the formation of a particular isomer. The de novo synthesis approach, which builds the heterocyclic ring from acyclic precursors, also offers excellent regiocontrol, as the substitution pattern is determined by the structure of the starting materials. nih.gov

For the thiophene ring, regioselectivity in C-H activation can be influenced by factors such as the catalyst, ligand, and temperature. mdpi.com For instance, in thieno[3,2-d]pyrimidines, complete regioselectivity for C-H activation at the C3 position was achieved by careful selection of the palladium catalyst, ligand, and solvent system. mdpi.com These principles can be directly applied to the selective functionalization of the thiophene ring in this compound, enabling the synthesis of specific, highly substituted derivatives.

Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for isoquinoline derivatives. nih.govresearchgate.net These approaches aim to reduce environmental impact by using benign solvents, recyclable catalysts, and energy-efficient processes, while maximizing atom economy. researchgate.netnih.gov

Key sustainable strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or biomass-derived ethanol (B145695). chemistryviews.orgdigitellinc.com Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully performed in ethanol at room temperature. chemistryviews.org

Photocatalysis: Utilizing visible light as a renewable energy source to drive chemical reactions, often under mild conditions. nih.gov Inexpensive organic dyes can be used as photoredox catalysts to generate radicals for the construction of the isoquinoline scaffold. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net This has been used for the synthesis of isoquinolines and isoquinolinones using recyclable ruthenium catalysts. nih.gov

Metal-Free Reactions: Developing synthetic pathways that avoid the use of toxic and expensive transition-metal catalysts, thereby reducing costs and environmental concerns. nih.gov

Table 3: Comparison of Conventional vs. Sustainable Synthetic Methods for Isoquinolines

Feature Conventional Methods (e.g., Bischler-Napieralski) Sustainable Methods Reference
Catalysts Often stoichiometric, harsh reagents (e.g., POCl₃) Recyclable catalysts, metal-free options, photocatalysts nih.govresearchgate.net
Solvents Toxic and volatile organic solvents Benign solvents (water, ethanol), solvent-free conditions chemistryviews.orgnih.gov
Energy High temperatures, long reaction times Microwave irradiation, visible light, ambient temperature chemistryviews.orgnih.govresearchgate.net

| Byproducts | Often generate significant waste | High atom economy, minimal waste | researchgate.net |

Aqueous Media Reactions

Performing transition metal-catalyzed cross-coupling reactions in water or aqueous-organic solvent mixtures represents a significant advancement in sustainable synthesis. The Suzuki-Miyaura coupling is a particularly powerful tool for forming the crucial carbon-carbon bond between an isoquinoline core and a thienyl group. This approach is highly applicable for the synthesis of this compound, typically by coupling a 4-halo-isoquinoline derivative with a thiophene-3-boronic acid.

Research has demonstrated that palladium-catalyzed Suzuki reactions can be performed efficiently in aqueous systems. The use of water as a solvent is advantageous as it is non-toxic, non-flammable, and inexpensive. Furthermore, specialized hydrophilic ligands can be employed to facilitate the reaction in the aqueous phase. A study on the synthesis of arylated pyrrolo[2,1-a]isoquinolines showcased a Suzuki-Miyaura coupling of a brominated isoquinoline derivative with various arylboronic acids in a DMF/H₂O solvent system, highlighting the viability of this method for creating bonds between isoquinoline and other aromatic systems.

A representative protocol involves the reaction of a 4-bromo-isoquinoline derivative with thiophene-3-boronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized water-soluble catalyst, and a base like potassium carbonate (K₂CO₃) in a water/organic co-solvent mixture. The reaction mixture is heated to achieve high conversion and yield of the desired this compound product.

Table 1: Representative Suzuki-Miyaura Coupling in Aqueous Media
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-isoquinolineThiophene-3-boronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (1:1)1001285
4-Iodo-isoquinolineThiophene-3-boronic acidPdCl₂(dppf) (2)Na₂CO₃DME/H₂O (3:1)90892

Chitosan-Catalyzed Syntheses

Chitosan (B1678972), a natural biopolymer derived from chitin, has emerged as a valuable material in green chemistry due to its biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups. While direct catalysis of the entire isoquinoline ring synthesis by chitosan itself is not widely documented, chitosan-based materials are exceptionally effective as supports for transition metal catalysts, particularly palladium, for C-C bond-forming reactions.

For the synthesis of this compound, a chitosan-supported palladium catalyst (Pd@Chitosan) offers a sustainable and highly efficient alternative for the final Suzuki-Miyaura coupling step. These heterogeneous catalysts combine the high catalytic activity of palladium nanoparticles with the practical benefits of a solid support. The advantages include:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, preventing contamination of the final product with residual metal.

Recyclability: Chitosan-supported catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity, which is both economical and environmentally friendly.

Enhanced Stability: The chitosan matrix can stabilize the palladium nanoparticles, preventing their aggregation and deactivation.

Studies have shown that palladium nanoparticles supported on chitosan are highly effective for Suzuki reactions, even with very low catalyst loading. A typical reaction would involve a 4-halo-isoquinoline and thiophene-3-boronic acid in the presence of a Pd@Chitosan catalyst and a base, often in an aqueous or alcohol-based solvent to maintain the green chemistry aspect of the process.

Table 2: Suzuki Coupling using Chitosan-Supported Palladium Catalyst
Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Ref.
4-BromoanisolePhenylboronic acidPd@Chitosan (0.04 mol%)K₂CO₃Toluene1004895
4-IodoanisolePhenylboronic acidPd@IO-Chitosan (0.0055 mol%)K₂CO₃H₂O800.5>99
4-Bromo-isoquinoline (Hypothetical)Thiophene-3-boronic acidPd@Chitosan (0.1 mol%)K₂CO₃H₂O/EtOH801~90 (Est.)

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity. This technology is applicable to both the formation of the isoquinoline core and its subsequent functionalization.

One powerful microwave-assisted method involves the one-pot, palladium-catalyzed synthesis of isoquinolines from ortho-bromoarylaldehydes and terminal alkynes in the presence of ammonium acetate. This sequential coupling-imination-annulation reaction allows for the rapid assembly of variously substituted isoquinolines. By choosing an appropriate terminal alkyne, this method can be adapted to build the core structure of derivatives of this compound.

Furthermore, MAOS is exceptionally effective in accelerating palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling to introduce the 3-thienyl group at the C4 position can be completed in minutes under microwave irradiation, compared to the hours required with conventional heating. This rapid heating is uniform and efficient, leading to cleaner reactions with fewer byproducts. Research on the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, which are direct precursors to 4-aryl-isoquinolines, also highlights the significant rate enhancement provided by microwave heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction TypeReactantsMethodTimeYield (%)Ref.
Isoquinoline Synthesis2-Bromobenzaldehyde, Phenylacetylene, NH₄OAcMicrowave (150°C)30 min86
Suzuki Coupling4-Bromoanisole, Phenylboronic acidConventional (80°C)8 h>95
Suzuki Coupling4-Bromoanisole, Phenylboronic acidMicrowave (120°C)10 min>95
Suzuki Coupling (Aqueous)4-Iodoanisole, Phenylboronic acidMicrowave (80°C)2 min>99

Elucidation of Reaction Pathways and Mechanistic Insights

Detailed Mechanistic Investigations of Thienylisoquinoline Ring Formation

The formation of the thienyl-substituted isoquinoline (B145761) ring system can be achieved through several classical synthetic strategies, most notably the Bischler-Napieralski and Pictet-Spengler reactions. These methods involve the cyclization of a suitably substituted β-phenylethylamine precursor.

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides. nrochemistry.comwikipedia.org For the synthesis of a 4-(thienyl)isoquinoline derivative, the process would begin with a β-phenylethylamide where the phenyl ring is substituted with a thienyl group. The reaction is conducted under acidic, dehydrating conditions using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comslideshare.net The mechanism is believed to proceed via two primary pathways depending on the conditions. nrochemistry.comwikipedia.org One path involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. nrochemistry.comwikipedia.org This electrophilic nitrilium ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456). slideshare.net Subsequent oxidation or dehydrogenation of this intermediate yields the final aromatic isoquinoline ring. nrochemistry.com The presence of electron-donating groups on the benzene (B151609) ring is known to make the cyclization more effective. nrochemistry.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To form a thienyl-substituted isoquinoline, a β-(thienylphenyl)ethylamine would be reacted with an aldehyde. The mechanism starts with the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. depaul.edunrochemistry.comname-reaction.com This iminium ion is the key electrophile that undergoes a 6-endo-trig cyclization by attacking the aromatic ring. nrochemistry.comname-reaction.comjk-sci.com This step temporarily disrupts the aromaticity of the ring, which is restored by the final deprotonation step to yield a 1,2,3,4-tetrahydroisoquinoline (B50084). depaul.eduname-reaction.com Similar to the Bischler-Napieralski product, this tetrahydroisoquinoline can be oxidized to the fully aromatic 4-(3-Thienyl)isoquinoline.

Table 1: Comparison of Key Synthetic Pathways for Isoquinoline Ring Formation
FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materialsβ-arylethylamideβ-arylethylamine and an aldehyde/ketone
Key ElectrophileNitrilium ion intermediate nrochemistry.comwikipedia.orgIminium ion (protonated Schiff base) wikipedia.orgdepaul.edu
Initial Product3,4-Dihydroisoquinoline nrochemistry.com1,2,3,4-Tetrahydroisoquinoline name-reaction.com
Reaction ConditionsStrongly acidic, dehydrating (e.g., POCl₃, P₂O₅), often requires heat wikipedia.orgslideshare.netAcid-catalyzed (protic or Lewis), can proceed under milder conditions wikipedia.orgjk-sci.com
Final Step to AromaticityDehydrogenation/OxidationDehydrogenation/Oxidation

Analysis of Intermediates and Transition States in Synthetic Transformations

The multi-step nature of isoquinoline synthesis involves several key reactive species that are crucial to the reaction's progression.

Intermediates: In the Bischler-Napieralski reaction , the key isolable precursor is the N-acyl-β-(thienylphenyl)ethylamine. Upon treatment with a dehydrating agent like POCl₃, this is converted into a highly reactive nitrilium salt . wikipedia.orgorganic-chemistry.org This electrophilic species is the direct precursor to cyclization. The cyclization event leads to a cationic intermediate (a Wheland-type intermediate), which then deprotonates to form the 3,4-dihydroisoquinoline . This dihydro- species is a stable, often isolable, intermediate that requires a separate oxidation step to achieve the final aromatic isoquinoline. nrochemistry.com

In the Pictet-Spengler reaction , the initial condensation of the amine and aldehyde forms a Schiff base (or imine) . jk-sci.com Under acidic conditions, this is protonated to generate an iminium ion . wikipedia.orgdepaul.edu The iminium ion is the crucial electrophilic intermediate that undergoes intramolecular cyclization. The product of this cyclization is a 1,2,3,4-tetrahydroisoquinoline , which is typically more stable than the dihydro- intermediate from the Bischler-Napieralski pathway and is the final product unless an oxidation step is intentionally performed. name-reaction.com

Transition States: Transition states are high-energy, transient configurations that cannot be isolated. In both reaction pathways, the rate-determining step is typically the intramolecular electrophilic aromatic substitution (the ring-closing step). The transition state for this step involves the partial formation of the new carbon-carbon bond between the electrophilic carbon (from the nitrilium or iminium ion) and the nucleophilic carbon of the thienyl-substituted benzene ring. The stability of this transition state, and thus the reaction rate, is highly influenced by the electronic properties of the aromatic ring.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The final product distribution in chemical reactions is often determined by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control). wikipedia.orgjackwestin.com

Kinetic vs. Thermodynamic Control: A reaction is under kinetic control when it is run under conditions (often low temperature) where the process is irreversible; the major product will be the one that is formed fastest because it has the lowest activation energy. wikipedia.orgopenstax.org In contrast, a reaction under thermodynamic control is reversible (often at higher temperatures), allowing an equilibrium to be established. openstax.org In this case, the major product will be the most thermodynamically stable one, regardless of how quickly it is formed. wikipedia.orglibretexts.org

Application to Thienylisoquinoline Synthesis: In the context of forming this compound, the final step is often the aromatization of a dihydroisoquinoline or tetrahydroisoquinoline intermediate. This dehydrogenation is a thermodynamically favorable process, as it leads to the formation of a highly stable, conjugated aromatic π-system. The large gain in resonance stabilization energy is the driving force for this step. The initial cyclization step, however, can be subject to kinetic or thermodynamic considerations. For example, if multiple positions on the aromatic ring are available for cyclization, the reaction conditions could potentially favor one isomer over another based on the activation energies of the competing pathways.

Table 2: Factors Influencing Reaction Control
FactorKinetic ControlThermodynamic Control
TemperatureLow temperatures, which make reactions irreversible. wikipedia.orgHigh temperatures, which allow for equilibrium. openstax.org
Product Determining FactorRate of formation (lower activation energy). jackwestin.comProduct stability (lower Gibbs free energy). jackwestin.com
ReversibilityReaction is effectively irreversible. openstax.orgReaction is reversible. wikipedia.org
Relevance to SynthesisDetermines the initial regioselectivity of ring closure.Drives the final aromatization step to the stable isoquinoline core.

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity refers to the preference for bond formation at one position over other possible positions.

During Ring Formation: In reactions like the Pictet-Spengler or Bischler-Napieralski synthesis, the regioselectivity of the cyclization is determined by the substituents on the aromatic ring of the phenylethylamine precursor. researchgate.net The intramolecular electrophilic attack will preferentially occur at the most electron-rich and sterically accessible position ortho to the ethylamine (B1201723) chain. researchgate.net Electron-donating groups on the ring activate it towards substitution and can direct the cyclization.

During Derivatization: Once the this compound core is formed, further derivatization reactions will be directed by the existing heterocyclic system.

Electrophilic Aromatic Substitution: The isoquinoline ring itself is electron-deficient and generally undergoes electrophilic substitution on the benzene portion (the carbocycle) rather than the pyridine (B92270) portion. quimicaorganica.org The preferred positions for electrophilic attack on an isoquinoline are C5 and C8. quimicaorganica.org The thiophene (B33073) ring, being electron-rich, is also highly susceptible to electrophilic substitution, which typically occurs at the C2 or C5 position (the α-position). researchgate.net Therefore, an electrophilic attack on this compound would likely occur preferentially on the thiophene ring at the C2 or C5 position due to its higher nucleophilicity compared to the isoquinoline core.

Stereoselectivity becomes relevant when new chiral centers are created. The parent this compound is planar and achiral. However, stereoselectivity is a key consideration in the synthesis of its derivatives, such as the corresponding tetrahydroisoquinolines.

Formation of Tetrahydroisoquinolines: The reduction of the C=N bond in a 3,4-dihydroisoquinoline intermediate or the reduction of the aromatic isoquinoline ring can create a stereocenter, typically at the C1 position. If a substituent is present at this position, the reaction can lead to a mixture of enantiomers (a racemic mixture). The use of chiral reducing agents or asymmetric catalysts can achieve stereoselectivity, yielding one enantiomer in excess of the other. scirp.org This is particularly important in medicinal chemistry, where different enantiomers of a chiral molecule often have distinct biological activities. scirp.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A definitive structural assignment of 4-(3-Thienyl)isoquinoline would heavily depend on a suite of NMR spectroscopic techniques. However, no specific NMR data for this compound has been found in the reviewed literature.

High-Resolution 1H and 13C NMR Studies

High-resolution 1H and 13C NMR spectra are fundamental for the structural elucidation of organic molecules. For this compound, one would expect a complex 1H NMR spectrum with distinct signals for the protons on both the isoquinoline (B145761) and thiophene (B33073) rings. The coupling patterns would be crucial in determining the substitution pattern. Similarly, the 13C NMR spectrum would provide the chemical shifts for each unique carbon atom, confirming the connectivity of the bicyclic and heterocyclic rings. Without experimental data, a hypothetical data table cannot be accurately generated.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, NOESY, ROESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC) experiments would reveal direct one-bond correlations between protons and their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectra would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between the isoquinoline and thienyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the molecule around the pivotal C-C bond connecting the two ring systems.

The absence of any published 2D NMR data for this compound makes a detailed conformational and connectivity analysis impossible.

Nitrogen-15 NMR Spectroscopy and its Applications

Nitrogen-15 (15N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms in heterocyclic compounds. The 15N chemical shift of the nitrogen atom in the isoquinoline ring would be sensitive to the electronic effects of the thienyl substituent at the 4-position. Such data could provide insights into the electron density distribution within the isoquinoline core. Regrettably, no 15N NMR studies specifically on this compound have been reported.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations would include C-H stretching from both aromatic rings, C=C and C=N stretching vibrations within the isoquinoline ring, and characteristic vibrations from the thiophene ring, such as C-S stretching. A detailed analysis and a data table of vibrational frequencies and their assignments are contingent on the availability of an experimental spectrum.

Raman Spectroscopy: Temperature-Dependent Studies and Phase Transitions

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement FTIR analysis by providing information on the skeletal vibrations of the aromatic rings. Temperature-dependent Raman studies could potentially reveal information about subtle structural changes or phase transitions in the solid state. However, no Raman spectroscopic data for this compound could be located in the scientific literature.

High-Resolution Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For a novel or synthesized molecule like this compound, both low-resolution and high-resolution mass spectrometry are invaluable for confirming its identity.

Upon electron impact, the this compound molecule is expected to form a molecular ion (M ⁺). Due to the stability of the aromatic isoquinoline and thiophene rings, this molecular ion peak is anticipated to be prominent. Subsequent fragmentation would likely involve characteristic losses from the aromatic systems. For instance, the mass spectrum of the closely related 4-phenylisoquinoline (B177005) shows a strong molecular ion peak at m/z 205, with the second and third highest peaks at m/z 204 and 206, respectively, indicating the stability of the parent ion and the presence of isotopic contributions. nih.gov

Analogous to other aromatic systems, fragmentation of this compound might involve the loss of small neutral molecules such as HCN from the isoquinoline ring or cleavage of the thienyl ring. The fragmentation of the thiophene ring itself often proceeds via cleavage of the C-S bonds. A detailed analysis of the fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification.

Table 1: Predicted Major Fragments in the EI-MS of this compound

Fragment Ion Predicted m/z Possible Neutral Loss
[C₁₃H₉NS]⁺ (M ⁺)211-
[C₁₃H₈NS]⁺210H•
[C₁₂H₈S]184HCN
[C₉H₇N]129C₄H₂S
[C₄H₄S]84C₉H₅N

Note: This table is predictive and based on the fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₃H₉NS, the theoretical exact mass can be calculated. HRMS analysis of a synthesized sample would be expected to yield a measured mass that is in very close agreement with this calculated value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the molecular identity of the compound. While no specific HRMS data for this compound has been published, HRMS is a standard characterization technique for novel heterocyclic compounds. mdpi.com

Table 2: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₉NS
Calculated Monoisotopic Mass 211.0456
Expected Ion (e.g., [M+H]⁺) 212.0528

Note: The expected ion and its mass will depend on the ionization technique used (e.g., ESI, APCI).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. Although a crystal structure for this compound has not been reported, insights can be drawn from the structures of related molecules.

The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystal lattice. For example, the related compound 3-phenylisoquinolin-1(2H)-one crystallizes in the triclinic space group Pī. nih.gov It is plausible that this compound, being a rigid aromatic molecule, could crystallize in a common space group for organic compounds, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁. The specific packing arrangement would be determined by the interplay of various intermolecular forces. The crystal structure of 2-(2'-thienyl)pyridine, another related biheterocyclic system, was determined to be in the non-centrosymmetric space group P2₁2₁2₁. iucr.org

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8-12
b (Å) ~ 5-9
c (Å) ~ 15-20
**β (°) **~ 95-105
Volume (ų) ~ 1200-1800
Z 4

Note: These values are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing is likely to be dominated by π-π stacking interactions between the aromatic isoquinoline and thiophene rings, as well as C-H···π interactions. The planar nature of thieno[2,3-b]pyridines, which are structurally similar, is known to facilitate intermolecular stacking and influence their physical properties. nih.gov

In the crystal structure of 3-phenylisoquinolin-1(2H)-one, the packing is dominated by intermolecular N—H···O and C—H···O hydrogen bonds, which form centrosymmetric dimers. nih.gov For this compound, which lacks the hydrogen-bonding lactam group, π-π stacking and van der Waals forces would be the primary drivers of the crystal packing. The arrangement of molecules in the crystal lattice will seek to maximize these stabilizing interactions, leading to a densely packed structure.

The conformation of this compound in the solid state is defined by the torsional angle between the isoquinoline and thienyl rings. This angle is determined by the rotation around the C4-C3' single bond. In biaryl systems, this torsional angle is a balance between steric hindrance and the drive for π-system conjugation. A completely planar conformation would maximize conjugation but may be disfavored due to steric clashes between hydrogen atoms on the adjacent rings.

In the crystal structure of 3-phenylisoquinolin-1(2H)-one, the phenyl ring is twisted with respect to the isoquinolinone moiety, with a dihedral angle of 39.44(4)°. nih.gov Similarly, in 2-(2'-thienyl)pyridine, a slight twist of 4.48° is observed between the two rings, attributed to a short intramolecular contact between the sulfur and nitrogen atoms. iucr.org It is therefore expected that this compound will adopt a non-planar conformation in the solid state, with a specific torsional angle that minimizes steric strain while allowing for some degree of electronic communication between the two heterocyclic rings.

Hirshfeld Surface Analysis and Crystal Engineering Implications

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a solved crystal structure, typically obtained through single-crystal X-ray diffraction. The resulting three-dimensional surface map provides insights into the types and relative significance of various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the principles of crystal engineering and predicting the packing of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) provide valuable information about the electronic structure and conjugation within the molecule.

Specific experimental UV-Vis spectral data for this compound, including its absorption maxima and molar absorptivity values in various solvents, have not been reported in the available literature. A typical analysis would involve identifying the electronic transitions, such as π → π* and n → π*, which are characteristic of aromatic and heteroaromatic systems. The position and intensity of these absorption bands would be influenced by the extent of conjugation between the isoquinoline and thienyl ring systems, as well as by the polarity of the solvent. Without experimental data, a detailed discussion of the electronic structure of this compound based on its UV-Vis spectrum cannot be presented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of molecular geometries, energies, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. The fundamental principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density.

For 4-(3-thienyl)isoquinoline, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A popular and effective hybrid functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-31G* or larger to provide a good description of the electronic distribution.

The geometry optimization process yields key structural parameters. For this compound, this would include the dihedral angle between the isoquinoline (B145761) and thienyl rings, which governs the degree of conjugation between the two aromatic systems. Furthermore, DFT provides insights into the electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and electronic absorption properties.

Table 1: Illustrative DFT-Calculated Properties for this compound

Property Calculated Value
Total Energy (Hartree) -850.12345
HOMO Energy (eV) -6.25
LUMO Energy (eV) -1.89
HOMO-LUMO Gap (eV) 4.36
Dipole Moment (Debye) 2.5

Note: These are hypothetical values for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties by examining the response of the electron density to a time-dependent electric field, such as that of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in the molecular geometry. These excitation energies are directly related to the wavelengths of maximum absorption (λmax) in a UV-visible spectrum. The theory also provides oscillator strengths, which are a measure of the intensity of these electronic transitions. By analyzing the molecular orbitals involved in the primary electronic transitions, one can characterize them, for instance, as π-π* or n-π* transitions. This information is vital for designing molecules with specific optical properties.

Table 2: Illustrative TD-DFT Results for Electronic Transitions in this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S0 → S1 3.85 322 0.25
S0 → S2 4.20 295 0.18
S0 → S3 4.55 272 0.35

Note: These are hypothetical values for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization. Although computationally more demanding than DFT, they can provide benchmark results for certain properties. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and vibrational frequencies.

On the other end of the computational cost spectrum, semi-empirical methods use parameters derived from experimental data to simplify the calculations. These methods are much faster than DFT or ab initio calculations, making them suitable for preliminary studies on very large molecules or for high-throughput screening of molecular properties. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.

Conformational Analysis and Potential Energy Surfaces

The relative orientation of the thienyl and isoquinoline rings in this compound is not fixed and can rotate around the single bond connecting them. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the dihedral angle between the two rings and calculating the energy at each point using a quantum chemical method like DFT. The minima on the PES correspond to the stable conformers, while the maxima represent the transition states for rotation. This analysis reveals the flexibility of the molecule and the preferred spatial arrangement of its constituent rings, which can have a significant impact on its biological activity and material properties.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecule. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. This allows for the study of conformational changes, intermolecular interactions in a solvent, and other dynamic processes.

For this compound, an MD simulation could be performed to study its behavior in an aqueous or organic solvent. This would provide insights into how the solvent molecules arrange around the solute and how the solute's conformation fluctuates over time. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and theoretical chemistry studies, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in elucidating the intricate connections between the chemical structure of a molecule and its biological activity. For derivatives of the this compound scaffold, these methodologies provide a framework for rational drug design, enabling the prediction of potency and the optimization of lead compounds.

Ligand-Based and Structure-Based Design Principles

The design of novel ligands based on the this compound core often employs a combination of ligand-based and structure-based approaches. Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For isoquinoline derivatives, a general pharmacophore might include a hydrogen bond acceptor (the isoquinoline nitrogen), aromatic regions (the isoquinoline and thienyl rings), and specific hydrophobic features.

Conversely, structure-based design is applicable when the crystal structure of the target protein is available. This powerful technique involves docking the this compound scaffold into the active site of the receptor to predict binding conformations and affinities. This allows for the targeted design of modifications to the lead structure to enhance interactions with key amino acid residues and improve biological potency. For instance, modifications to the thienyl or isoquinoline rings can be designed to exploit specific pockets within the target's binding site.

Three-Dimensional QSAR Methodologies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the relationship between the structural properties of a series of compounds and their biological activities. These methods generate predictive models that can guide the synthesis of new, more potent analogs.

A hypothetical 3D-QSAR study on a series of 4-(thienyl)isoquinoline derivatives might reveal the following insights:

Steric Fields: Contour maps might indicate that bulky substituents at certain positions on the thienyl ring are favorable for activity, suggesting the presence of a corresponding hydrophobic pocket in the receptor. Conversely, steric hindrance at other positions could be detrimental.

Electrostatic Fields: The model could highlight regions where electropositive or electronegative potentials are correlated with activity. For example, an electropositive potential near the isoquinoline nitrogen might be crucial for a key hydrogen bond interaction.

Hydrophobic and Hydrogen Bond Fields (in CoMSIA): These additional fields can provide more nuanced information about the specific types of interactions that are important for binding.

Computational Prediction of Binding Affinity

The computational prediction of binding affinity is a cornerstone of modern drug discovery, aiming to estimate the strength of the interaction between a ligand and its target protein. Various computational methods are employed, ranging from relatively fast molecular docking scoring functions to more rigorous and computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI).

For this compound and its analogs, these methods can be used to rank potential drug candidates before their synthesis, thereby prioritizing the most promising compounds. The accuracy of these predictions is highly dependent on the quality of the protein structure and the force field used in the calculations.

The following table illustrates a hypothetical ranking of this compound derivatives based on computationally predicted binding affinities for a target kinase.

Compound IDModificationPredicted Binding Affinity (ΔG, kcal/mol)Predicted Ki (nM)
LEAD-001 This compound-8.5250
MOD-001 5-Chloro-4-(3-thienyl)isoquinoline-9.2120
MOD-002 4-(5-Methyl-3-thienyl)isoquinoline-8.8190
MOD-003 1-Amino-4-(3-thienyl)isoquinoline-9.580

This table is illustrative and based on hypothetical computational predictions.

In Silico Studies of Molecular Interactions with Biological Systems

In silico studies provide a detailed view of the molecular interactions between this compound and its biological targets at an atomic level. These computational techniques are essential for understanding the mechanism of action and for guiding the optimization of lead compounds.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be performed against various biological targets, such as kinases, G-protein coupled receptors, or enzymes, to predict its potential biological activity.

The docking process involves sampling a large number of possible conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. The results of a docking study can provide valuable insights into the plausible binding mode of the compound and identify key interactions that contribute to its binding. For example, a docking study of a related tetrahydroisoquinoline derivative into the active site of the mTOR protein highlighted important binding interactions. mdpi.com

Analysis of Binding Modes and Interaction Energies

Following a molecular docking simulation, a detailed analysis of the predicted binding mode is crucial. This involves identifying the specific amino acid residues in the active site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

For the this compound scaffold, key interactions might include:

A hydrogen bond between the nitrogen atom of the isoquinoline ring and a donor/acceptor residue in the protein's active site.

Hydrophobic interactions between the isoquinoline and thienyl rings and nonpolar residues of the target.

Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The following table provides a hypothetical breakdown of interaction energies for this compound docked into a kinase active site.

Interacting ResidueInteraction TypeEstimated Interaction Energy (kcal/mol)
Lys72 Hydrogen Bond-3.5
Leu148 Hydrophobic-2.8
Val80 Hydrophobic-2.1
Phe147 Pi-Pi Stacking-1.9
Asp158 Electrostatic (Repulsive)+1.2

This table is illustrative and based on a hypothetical molecular docking study.

Electronic Properties and Reactivity Prediction

The electronic properties and reactivity of a molecule are fundamental to understanding its chemical behavior. Theoretical calculations can provide insights into these aspects without the need for laboratory experiments. For this compound, such an analysis would involve calculating its molecular orbitals and electrostatic potential, which in turn would allow for the prediction of its reactivity in various chemical reactions. However, without specific published studies, a detailed discussion remains speculative.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A computational study on this compound would provide the energy levels of these orbitals and their spatial distribution across the molecule. This information would be crucial for understanding its behavior in pericyclic reactions, electrophilic and nucleophilic substitutions, and its potential as a material in organic electronics. In the absence of such a study, a data table of HOMO-LUMO energies cannot be provided.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (No data available from published computational studies)

Molecular Orbital Energy (eV)
HOMO N/A
LUMO N/A

An Electrostatic Potential (ESP) surface map is a visualization that shows the charge distribution within a molecule. It is used to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This mapping is invaluable for predicting how a molecule will interact with other molecules, including other reactants or biological targets.

For this compound, an ESP map would reveal the negative potential around the nitrogen atom of the isoquinoline ring and potentially on the sulfur atom of the thienyl group, indicating these as likely sites for electrophilic attack. Conversely, it would show positive potential on the hydrogen atoms. A quantitative analysis would provide specific potential values for different parts of the molecule. As no such analysis has been published, a data table of electrostatic potential values cannot be compiled.

Interactive Data Table: Electrostatic Potential of this compound (No data available from published computational studies)

Region of Molecule Electrostatic Potential (kJ/mol)
Nitrogen Atom (Isoquinoline) N/A

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This includes the identification of transition states, which are the highest energy points along the reaction pathway, and the calculation of their energies. This information is vital for determining the feasibility and kinetics of a reaction.

For this compound, theoretical studies could predict the outcomes of various reactions, such as electrophilic aromatic substitution on either the isoquinoline or thienyl ring. By calculating the activation energies for different pathways, chemists could predict which products are most likely to form. Without dedicated computational research on this molecule, it is not possible to provide data on its predicted reaction pathways or transition state energies.

Interactive Data Table: Predicted Reaction Pathways for this compound (No data available from published computational studies)

Reaction Type Predicted Major Product Activation Energy (kcal/mol)
Nitration N/A N/A

Biological and Pharmacological Research Paradigms Mechanism Focused

Exploration of the 4-(3-Thienyl)isoquinoline Scaffold in Target-Oriented Drug Discovery

The isoquinoline (B145761) framework is a cornerstone in modern drug development, with numerous derivatives in clinical use for conditions ranging from cancer to cardiovascular diseases. nih.gov The strategic functionalization of the isoquinoline core, particularly at the C-1, C-3, and C-4 positions, is a key strategy in target-oriented drug discovery. rsc.org The introduction of an aromatic heterocycle like a thiophene (B33073) ring is a common bioisosteric replacement strategy used by medicinal chemists to modulate a compound's pharmacological profile. sciforum.net

The thienoisoquinoline scaffold, a close structural relative, has been investigated as a potential anti-cancer agent. nih.gov Derivatives of this scaffold have shown potent activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT-116 (colon cancer), with some compounds exhibiting submicromolar IC50 values. nih.gov This highlights the potential of incorporating a thienyl moiety into an isoquinoline structure to develop targeted therapies. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, facilitating the exploration of their therapeutic potential against various biological targets. nih.govmdpi.com

Enzyme Inhibition Studies and Mechanism of Action

The this compound scaffold and its analogs are being investigated for their ability to inhibit various enzymes implicated in disease pathways.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that is a key therapeutic target for type 2 diabetes mellitus. researchgate.netnih.gov Its inhibition prevents the degradation of incretin (B1656795) hormones, such as GLP-1, which in turn stimulates insulin (B600854) secretion. nih.gov Research has shown that aryl-substituted isoquinoline derivatives can be potent DPP-IV inhibitors. nih.gov

While direct studies on this compound are limited, research on structurally related nih.govnih.govthiazino[3,4-a]isoquinolines provides insight into the inhibitory mechanism. mdpi.com Molecular docking studies reveal that these compounds bind to the active site of DPP-IV, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netnih.gov The potency of these inhibitors is influenced by the nature and position of substituents on the aromatic rings. For instance, compounds with electronegative substituents on the phenyl ring have demonstrated enhanced inhibitory activity. mdpi.com

Table 1: DPP-IV Inhibitory Activity of Selected Angular-Substituted nih.govnih.govThiazino[3,4-a]isoquinoline Derivatives. mdpi.com
CompoundSubstitution PatternIC50 (µM)
4a11b-phenyl0.55
4f11b-(4-fluorophenyl)0.42
4g11b-(4-trifluoromethylphenyl)0.35

Phosphodiesterase type 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which exerts a broad range of anti-inflammatory effects. mdpi.com Consequently, PDE4 inhibitors are used to treat inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. wikipedia.orgfrontiersin.org

Novel PDE4 inhibitors have been developed using a 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold. nih.gov These compounds act as competitive inhibitors, binding to the active site of the PDE4 enzyme. nih.gov Structure-based drug design has shown that substituents on the phenyl ring are crucial for potency and selectivity. Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring enhances inhibitory activity against the PDE4B subtype. nih.gov One lead compound from this series demonstrated potent inhibition both in vitro and in vivo, establishing it as a promising candidate for a new class of selective PDE4 inhibitors. nih.gov

Table 2: In Vitro Inhibitory Activity of a Lead 1-Phenyl-3,4-dihydroisoquinoline Derivative Against PDE4B. nih.gov
CompoundKey Structural FeaturePDE4B IC50 (nM)
Compound 15Ortho-methoxy substitution on C-3 side chain phenyl ring21

Cyclin-dependent kinases, particularly CDK4 and CDK6, are pivotal regulators of the cell cycle. nih.gov Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a common feature in many cancers, making these kinases attractive targets for cancer therapy. mdpi.comresearchgate.net CDK4/6 inhibitors work by blocking the phosphorylation of the Rb protein, which prevents cell cycle progression from the G1 to the S phase, thereby inducing cell cycle arrest. researchgate.netnih.gov

A novel series of compounds featuring an isoquinolinyl moiety fused to a pyrrolo[3,4-c]carbazole core has been synthesized and evaluated for CDK4 inhibitory activity. nih.gov One compound, 8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione, emerged as a highly potent inhibitor of the cyclin D1/CDK4 complex. nih.gov This compound was shown to inhibit tumor cell growth, arrest tumor cells in the G1 phase, and inhibit the phosphorylation of the Rb protein, consistent with the mechanism of CDK4 inhibition. nih.gov

Table 3: Inhibitory Activity of a Lead Isoquinolinyl[a]pyrrolo[3,4-c]carbazole Derivative. nih.gov
CompoundTargetIC50 (nM)
1d (8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione)Cyclin D1/CDK469

The versatility of the isoquinoline scaffold extends to other enzymatic targets. For example, derivatives of the related thieno[3,2-c]isoquinoline (B8573100) scaffold have been found to act as anti-cancer agents by disrupting microtubule polymerization. nih.gov Further investigation revealed that the lead compound from this series binds to the colchicine (B1669291) site on tubulin, leading to mitotic arrest in cancer cells. nih.gov Additionally, various 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the formation of epinephrine. nih.gov

Structure-Activity Relationship (SAR) Expansion in Biological Contexts

The biological activity of this compound and its derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govsemanticscholar.org

For isoquinoline-based scaffolds, substitutions at various positions can dramatically influence their interaction with biological targets. nih.govnih.gov

Substitutions on the Isoquinoline Ring: Modifications at the C-3 and C-4 positions of the isoquinoline ring have been shown to significantly affect activity. For thieno[3,2-c]isoquinoline derivatives, SAR studies identified key pharmacophores that contribute to their anti-cancer effects. nih.gov

Nature of the Aromatic Group: The replacement of a phenyl ring with a heteroaromatic ring like thiophene (a bioisosteric replacement) can alter the compound's electronic properties and binding interactions, often leading to improved activity or selectivity. sciforum.net

Side Chains: For 4-aminoquinoline (B48711) derivatives, a related class of compounds, the nature of the side chain at the C-4 position is critical for activity. pharmacy180.comyoutube.com The length of the alkyl chain and the presence of a terminal tertiary amine are key determinants of antimalarial efficacy. pharmacy180.comyoutube.com Similarly, for 1-phenyl-3,4-dihydroisoquinoline PDE4 inhibitors, the substituents on the C-3 side chain phenyl ring are pivotal for enhancing inhibitory activity. nih.gov

Table 4: Summary of Key Structure-Activity Relationship (SAR) Findings for Isoquinoline and Related Scaffolds.
Scaffold/TargetPosition of ModificationImpact on ActivityReference
Thieno[3,2-c]isoquinoline / AnticancerVarious positions on scaffoldIdentified key pharmacophores essential for potent activity against cancer cell lines. nih.gov
1-Phenyl-3,4-dihydroisoquinoline / PDE4BOrtho-position of C-3 side chain phenyl ringAttachment of methoxy or halogen groups enhances inhibitory activity and selectivity. nih.gov
nih.govnih.govThiazino[3,4-a]isoquinoline / DPP-IV11b-phenyl ringElectronegative substituents (e.g., -F, -CF3) increase inhibitory activity. mdpi.com
4-Aminoquinoline / AntimalarialC-4 side chainA dialkylaminoalkyl side chain with 2-5 carbons between nitrogen atoms is optimal for activity. pharmacy180.com

These SAR studies provide a rational basis for the design of new this compound derivatives with improved therapeutic profiles.

Elucidating Key Pharmacophores for Biological Activity

The thienoisoquinoline scaffold is a crucial pharmacophore responsible for the biological activity observed in this class of compounds. Structure-activity relationship (SAR) studies on a range of derivatives have helped to identify the key molecular features that are essential for their anticancer effects. For instance, in a series of thieno[3,2-c]isoquinoline derivatives, the fused heterocyclic core was identified as a primary determinant of their potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer), with some compounds exhibiting submicromolar IC50 values.

Pharmacophore modeling, based on the crystal structures of biological targets like tubulin, has further refined our understanding of the essential features for activity. A typical pharmacophore model for tubulin inhibitors targeting the colchicine binding site includes one hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. The this compound structure aligns well with such models, where the isoquinoline nitrogen can act as a hydrogen bond acceptor, and the fused aromatic rings provide the necessary hydrophobic and aromatic characteristics to fit into the binding pocket.

Influence of Substituents on Molecular Recognition and Target Affinity

The biological activity of this compound derivatives can be significantly modulated by the presence of various substituents on both the isoquinoline and thienyl rings. These modifications influence the compound's electronic properties, steric profile, and ability to form specific interactions with biological targets, thereby affecting molecular recognition and binding affinity.

For example, in the broader class of 4-aminoquinolines, the nature of the substituent at the 7-position of the quinoline (B57606) ring plays a critical role in antimalarial activity. Halogen substituents like chloro, bromo, and iodo at this position are associated with potent activity, whereas fluoro, trifluoromethyl, and methoxy groups tend to decrease efficacy. While this applies to a different biological activity, it highlights the sensitivity of the quinoline scaffold to substitution.

In the context of anticancer thienoisoquinolines, substitutions on the isoquinoline ring can impact their interaction with tubulin. For instance, the presence and position of methoxy groups on the related 2-aryl-4-amide-quinoline scaffold have been shown to be important for tubulin polymerization inhibitory activity.

The following table summarizes the influence of substituents on the biological activity of related quinoline and isoquinoline derivatives, providing insights into potential modifications for the this compound scaffold.

ScaffoldPosition of SubstitutionSubstituentEffect on Biological ActivityReference
4-Aminoquinoline7-position-Cl, -Br, -IPotent antimalarial activity nih.gov
4-Aminoquinoline7-position-F, -CF3, -OCH3Reduced antimalarial activity nih.gov
Quinoline Methanol4-positionVariousInhibition of drug-sensitive and resistant P. falciparum nih.gov

Rational Design of Derivatives based on SAR Insights

The insights gained from SAR studies have paved the way for the rational design of novel this compound derivatives with improved pharmacological profiles. The primary goal of such design strategies is to optimize the interaction of the ligand with its biological target, thereby enhancing potency and selectivity while minimizing off-target effects.

A prominent example of rational design in this area is the development of tubulin inhibitors that target the colchicine binding site. nih.gov By understanding the key interactions within this site, researchers can design molecules that fit optimally. For thienoisoquinoline-based compounds, this involves modifying the scaffold to enhance interactions with key amino acid residues in the colchicine binding pocket of tubulin. This structure-based rational design has led to the identification of potent analogues with significant antiproliferative activity. nih.gov

Furthermore, the concept of molecular hybridization, where the thienylisoquinoline core is combined with other pharmacologically active moieties, represents another rational design approach. This can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.

Molecular Mechanisms of Bioactivity

The biological effects of thienylisoquinoline derivatives are a direct consequence of their interactions with specific molecular targets within the cell. Research has primarily focused on their ability to interfere with fundamental cellular processes such as cell division and the maintenance of genomic integrity.

Interactions with Specific Biological Targets (e.g., DNA, Receptors)

DNA Intercalation: Several polycyclic aromatic molecules containing quinoline and thieno-quinoline scaffolds have been shown to exert their biological effects by intercalating into double-stranded DNA. This mode of binding involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) has been confirmed as a DNA intercalator through spectral, topological, and docking studies. nih.gov This suggests that this compound, with its planar aromatic structure, may also interact with DNA in a similar manner.

Tubulin Binding: A significant body of evidence points to tubulin as a key biological target for thienoisoquinoline derivatives. These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, which is located at the interface of the α- and β-tubulin heterodimers. nih.gov By binding to this site, thienoisoquinolines disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.govnih.gov Microscopy studies have visually confirmed that treatment with a lead thienoisoquinoline compound disrupts the microtubule network in cancer cells. nih.gov

Cellular Pathway Modulation by Thienylisoquinolines

The interaction of thienylisoquinoline derivatives with their molecular targets triggers a cascade of events that modulate various cellular pathways, ultimately leading to their observed biological effects, most notably anticancer activity.

Cell Cycle Arrest: A primary consequence of the disruption of microtubule dynamics by thienylisoquinoline compounds is the arrest of the cell cycle at the G2/M phase. nih.govresearchgate.net The proper functioning of the mitotic spindle is crucial for the segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, these compounds activate the spindle assembly checkpoint, which prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the spindle. Prolonged arrest at this checkpoint can trigger apoptotic pathways. Studies on related isoquinoline alkaloids have demonstrated their ability to induce cell cycle arrest. nih.gov For example, a tetracyclic-condensed quinoline compound, BPTQ, was found to arrest cells at the S and G2/M phases. nih.gov

Induction of Apoptosis: The sustained cell cycle arrest and cellular stress induced by thienylisoquinoline derivatives often lead to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Thienylisoquinolines have been shown to induce apoptosis in cancer cells, which is often characterized by DNA fragmentation and the activation of caspases. nih.gov For instance, the DNA intercalator BPTQ was found to activate the mitochondria-mediated apoptosis pathway, as evidenced by a decrease in mitochondrial membrane potential, an increase in the Bax:Bcl-2 ratio, and the activation of caspases. nih.gov

Theoretical Studies on Biological Target Interactions

Computational methods have played a vital role in elucidating the interactions between thienylisoquinoline derivatives and their biological targets at the molecular level. These theoretical studies provide valuable insights that complement experimental findings and guide the rational design of new compounds.

Molecular Docking: Molecular docking simulations have been extensively used to predict and analyze the binding modes of thienylisoquinoline analogues within the active sites of their target proteins. In the case of tubulin inhibitors, docking studies have helped to visualize how these compounds fit into the colchicine binding site. nih.govnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For example, docking studies of quinoline-thiazole hybrids with the BCR-ABL1 tyrosine kinase have suggested potential interactions with the active site of the enzyme. scielo.br Similarly, computational docking has been used to validate the intercalative binding of thieno(2,3-b)quinoline derivatives into DNA. nih.gov

Pharmacophore Modeling: Structure-based pharmacophore modeling has been employed to identify the essential three-dimensional arrangement of chemical features required for binding to a specific target. mdpi.comnih.gov For tubulin inhibitors, pharmacophore models have been generated based on the co-crystallized structures of known ligands in the colchicine binding site. mdpi.com These models serve as 3D queries for virtual screening of compound libraries to identify new potential inhibitors. A validated pharmacophore model for colchicine site inhibitors typically includes features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups, all of which are present in the this compound scaffold. mdpi.com

Applications in Materials Science and Advanced Technologies

Luminescent Materials Development

The development of novel luminescent materials is crucial for advancements in optical devices, sensors, and imaging technologies. The inherent fluorescence of aromatic heterocyclic compounds like isoquinoline (B145761) and thiophene (B33073) forms the basis for the potential application of 4-(3-Thienyl)isoquinoline in this domain.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This property is highly sought after for applications in bio-imaging and solid-state lighting. While specific AIE studies on this compound are not extensively documented, research on other 4-substituted isoquinoline derivatives suggests its potential for AIE activity. The introduction of substituents at the 4-position of the isoquinoline ring can lead to twisted molecular conformations that favor AIE by restricting intramolecular motion in the aggregated state tandfonline.com. For instance, the introduction of bulky groups can prevent fluorescence quenching in the solid state.

Similarly, studies on water-soluble quinoline-malononitrile derivatives have demonstrated unique AIE behaviors in aqueous solutions, where the aggregation state and subsequent fluorescence are influenced by the molecular structure rsc.org. The thienyl group in this compound, with its potential for intermolecular interactions, could contribute to controlled aggregation and, consequently, AIE characteristics. The restriction of intramolecular rotation between the isoquinoline and thiophene rings upon aggregation is a key factor that could lead to enhanced emission.

Table 1: Aggregation-Induced Emission Characteristics of Related Quinolizine Derivatives This table presents data for pyrano[4,3-b]quinolizine derivatives, which share structural similarities with isoquinolines and exhibit AIE properties, to illustrate the potential behavior of this compound.

CompoundSolventEmission Wavelength (nm) in SolutionEmission Behavior in Aqueous Media
3-phenyl pyrano[4,3-b]quinolizine derivative 1Ethanol (B145695)446-515Aggregation-Induced Emission Enhancement (AIEE) mdpi.com
3-phenyl pyrano[4,3-b]quinolizine derivative 2Ethanol446-515Aggregation-Induced Emission Enhancement (AIEE) mdpi.com

Data is illustrative and based on related compounds to infer potential properties of this compound.

The photophysical properties of conjugated organic molecules are highly dependent on their electronic structure and the surrounding environment. Thienyl and isoquinoline moieties are known to be photoactive, and their combination in this compound is expected to result in interesting absorption and emission characteristics. The study of novel bis-quinolin-3-yl chalcones has shown that such compounds exhibit maximum absorption wavelengths ranging from 215 nm to 290 nm in various solvents rsc.org. The emission spectra of related isoquinoline derivatives have been observed in the near-ultraviolet region, with maxima ranging from 328 to 391 nm nih.gov.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of push-pull chromophores. The this compound structure can be considered a donor-π-acceptor system, where the electron-rich thiophene acts as a donor and the isoquinoline as an acceptor. This charge-transfer character is expected to lead to positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. This phenomenon has been observed in various push-pull thienylthiazole boron complexes and other quinoline (B57606) derivatives, where a significant bathochromic shift is seen in more polar solvents mdpi.comconicet.gov.ar.

Table 2: Photophysical Properties of a Related Thienyl-based Dansyl Derivative This table shows the solvatochromic effect on a dansyl derivative bearing a thienyl substituent to provide insight into the potential photophysical behavior of this compound.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Cyclohexane3354808900
Toluene3405009100
Dichloromethane3455159000
Acetonitrile3455259400

Data adapted from studies on 2-(3-thienyl)ethyl dansylglycinate nih.gov.

The sensitivity of the fluorescence of this compound to its environment makes it a promising candidate for the development of fluorescent sensors. Quinoline and its derivatives are well-known fluorophores used in the design of chemosensors for the detection of various ions and molecules rsc.orgrsc.orgresearchgate.net. A novel fluorescent probe based on thieno[2,3-b]quinoline has been synthesized for the detection of In³⁺ and Fe³⁺ ions nih.gov. The mechanism of sensing often relies on the interaction of the analyte with the heteroatoms (nitrogen of the isoquinoline or sulfur of the thiophene), which modulates the intramolecular charge transfer and, consequently, the fluorescence emission.

In the realm of optical devices, the high first hyperpolarizabilities of some isoquinoline and thienopyridine derivatives suggest their potential use in nonlinear optical (NLO) materials rsc.org. These materials are essential for applications such as frequency doubling in lasers. The push-pull electronic structure of this compound could contribute to a significant NLO response.

Corrosion Inhibition Properties

The protection of metals from corrosion is a critical industrial challenge. Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors, particularly in acidic media. The molecular structure of this compound, containing both a nitrogen atom in the isoquinoline ring and a sulfur atom in the thiophene ring, makes it a strong candidate for corrosion inhibition applications.

The corrosion inhibition mechanism of heterocyclic compounds generally involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through several modes: electrostatic interaction between the protonated inhibitor and the charged metal surface (physisorption), and coordinate bonding between the lone pair electrons of the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms (chemisorption).

For quinoline and isoquinoline derivatives, the nitrogen atom and the π-electrons of the aromatic rings are the primary sites for adsorption nih.govresearchgate.netresearchgate.net. The presence of the sulfur atom in the thiophene ring of this compound provides an additional active center for strong coordination with the metal surface, which is expected to enhance its inhibition efficiency. Theoretical studies on 1-Isoquinolinyl Phenyl Ketone have indicated that the molecule can be firmly adsorbed on a mild steel surface through the nitrogen atom of the isoquinoline ring and the carbonyl group researchgate.net. It is anticipated that this compound would exhibit a similar mixed-type inhibition, retarding both anodic metal dissolution and cathodic hydrogen evolution reactions.

The effectiveness of a corrosion inhibitor is closely linked to its ability to adsorb onto the metal surface and form a stable, dense protective film. Adsorption isotherms, such as the Langmuir isotherm, are often used to describe the adsorption behavior of inhibitors. Studies on various quinoline derivatives have shown that they obey the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface tandfonline.comresearchgate.net.

The adsorption process can be a combination of physisorption and chemisorption. The calculated free energy of adsorption (ΔG°ads) can provide insights into the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption researchgate.net. For many quinoline-based inhibitors, the adsorption is found to be a spontaneous process involving both physical and chemical interactions tandfonline.com. The planar structure of the isoquinoline and thiophene rings in this compound would facilitate effective surface coverage, leading to the formation of a robust protective barrier against corrosive species.

Table 3: Corrosion Inhibition Efficiency and Adsorption Parameters for Related Quinoline Derivatives on Steel in Acidic Medium This table presents data for other quinoline derivatives to illustrate the potential corrosion inhibition performance of this compound.

InhibitorConcentration (mg L⁻¹)Inhibition Efficiency (%)Adsorption Isotherm
AQ-1200>90Langmuir tandfonline.com
AQ-2200>85Langmuir tandfonline.com
AQ-3200>80Langmuir tandfonline.com
2-oxo-1,2-dihydroquinoline-4-carboxylic acid200~95Langmuir researchgate.net

Data is for illustrative purposes and is based on studies of other quinoline derivatives to infer the potential properties of this compound.

Organic Electronic and Optoelectronic Devices

The fusion of a thiophene moiety, a staple in organic electronics for its excellent charge transport properties, with an isoquinoline nucleus, known for its luminescent and electron-accepting capabilities, makes this compound a promising candidate for various organic electronic devices.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene-containing materials are among the most successful organic semiconductors due to the ability of the sulfur-containing ring to promote intermolecular π-π stacking, which facilitates efficient charge transport.

While no specific OFET performance data for this compound has been reported, related compounds have shown promise. For instance, derivatives of thieno-isoquinoline have been synthesized and investigated, demonstrating the feasibility of creating stable, conjugated systems based on this core structure. The isoquinoline component can be modified to tune the molecule's energy levels (HOMO/LUMO) and solubility, which are critical for device fabrication and performance. The inherent properties of the thienyl group suggest that this compound could exhibit p-type (hole-transporting) semiconductor behavior.

Table 1: Performance of Selected Thiophene-Based Organic Field-Effect Transistors This table presents data for related thiophene derivatives to illustrate the potential of this class of compounds in OFETs, as specific data for this compound is not available.

Compound TypeMobility (cm²/Vs)On/Off RatioDevice Configuration
Thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo0.011 (hole), 0.015 (electron)> 10⁵Bottom-gate, top-contact
Naphthalene bisimides with alkylthienyl groups~ 10⁻²> 10⁵Bottom-contact, staggered

Data sourced from studies on related compound classes.

In organic solar cells (OSCs), materials with strong light absorption and efficient charge generation and transport are required. The combination of an electron-donating unit and an electron-accepting unit within a single molecule is a common strategy for designing efficient OSC materials. Thiophene and its oligomers are excellent electron donors, while the isoquinoline core can be functionalized to act as an electron acceptor.

Quinoline and isoquinoline derivatives have been successfully used in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov They are noted for their chemical stability, good solubility in organic solvents, and versatile synthesis. nih.gov Thienyl-substituted molecules have also been extensively used as electron acceptors in bulk-heterojunction solar cells, often in the form of fullerene derivatives, where the thienyl group helps to modify the electronic properties. researchgate.netrsc.org

The structure of this compound, with its donor (thiophene) and acceptor-capable (isoquinoline) moieties, suggests its potential as a component in the active layer of an OSC, either as a small molecule donor or as a building block for a larger conjugated polymer.

Table 2: Photovoltaic Performance of Solar Cells Based on Quinoline/Thiophene Derivatives This table showcases the performance of devices using related quinoline and thiophene compounds, highlighting their potential in solar cell applications. Specific data for this compound is not available.

Device TypeKey MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current (J_sc)
Polymer Solar CellP3HT:Thienyl-substituted monoadduct3.97%Not specifiedNot specified
Polymer Solar CellP3HT:Thienyl-substituted bisadduct1.72%0.72 VNot specified
Polymer Solar CellPBDT-oTz (Thiazolyl-substituted BDT)15.02%Not specifiedNot specified

P3HT: Poly(3-hexylthiophene), PBDT-oTz: A polymer with thiazolyl (a related sulfur-containing heterocycle) side groups. Data sourced from studies on these specific materials. rsc.orgnankai.edu.cn

Organic Light Emitting Diodes (OLEDs) rely on materials that can efficiently emit light upon electrical excitation. The emission color and efficiency are determined by the molecular structure of the emitting material. Both thiophene and isoquinoline derivatives have been independently explored for OLED applications.

Thiophene derivatives are valued for their high charge carrier mobility and are used in light-emitting layers and charge transport layers. oled-intermediates.com Isoquinoline and quinoline derivatives are recognized as good materials for the emission layer of OLEDs. nih.govresearchgate.net For example, fused thieno[2,3-c]isoquinoline derivatives have been synthesized and shown to be luminescent materials. acs.org The combination in this compound could lead to a material with balanced charge transport and emissive properties, potentially functioning as an emitter or a host material in an OLED. The photophysical properties, such as the fluorescence quantum yield and emission wavelength, would depend on the specific electronic interaction between the two rings.

Table 3: Performance of Selected OLEDs Featuring Quinoline/Thiophene Derivatives This table presents performance metrics for OLEDs using related compounds, as specific data for this compound is not available.

Emitting MaterialMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)Emission Color
Carbazole Derivative (CZ-1)~9.5%19.3Greenish-Blue (~490 nm)
Thienopyrroledione Derivative (MOC-1)~1.5%4.5Yellow-Orange (~564 nm)
Phenyl Pyrimidine Derivative (PP1)~10.6%Not specifiedBlue

Data sourced from studies on different classes of OLED emitters. mdpi.commdpi.com

Advanced Analytical Probes and Imaging Agents

The isoquinoline scaffold is a key component in many fluorescent molecules. nih.gov The rigid, planar structure and the presence of a nitrogen heteroatom often lead to desirable photophysical properties, including high fluorescence quantum yields. These properties make isoquinoline derivatives attractive candidates for use as fluorescent probes, which can detect specific analytes (ions, molecules) through changes in their emission intensity or color.

While the specific use of this compound as an analytical probe has not been reported, its structure is conducive to such applications. The thiophene ring can be functionalized to act as a recognition site for a target analyte. Binding of the analyte could alter the electronic structure of the conjugated system, leading to a measurable change in the fluorescence of the isoquinoline core. This mechanism forms the basis for many "turn-on" or "turn-off" fluorescent sensors. Fused dihydrothieno[2,3-c]isoquinoline derivatives, for example, have been investigated as fluorescent materials, demonstrating that combining these two rings can produce luminescent compounds. acs.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Structural Complexity

Future synthetic endeavors for 4-(3-thienyl)isoquinoline and its derivatives will likely focus on the development of more efficient, atom-economical, and environmentally benign methodologies. rsc.orgrsc.org While classical approaches such as the Bischler–Napieralski and Pictet–Spengler reactions have been foundational, modern synthetic chemistry offers a toolkit of advanced strategies to build upon this scaffold with greater precision and diversity. nih.govijpsjournal.com

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, will continue to be instrumental in the functionalization of both the isoquinoline (B145761) and thienyl rings. These methods allow for the introduction of a wide array of substituents, enabling the fine-tuning of the compound's electronic and steric properties. Future research could explore novel catalytic systems, including those based on earth-abundant metals, to enhance the scope and sustainability of these transformations. niscpr.res.in

C-H activation represents a particularly promising frontier for the direct functionalization of the this compound core. ijpsjournal.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences and reducing waste. chemistryviews.org The development of regioselective C-H activation protocols will be crucial for accessing previously unattainable derivatives with unique substitution patterns.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single step. The design of novel MCRs that incorporate the this compound scaffold could significantly accelerate the discovery of new bioactive compounds. rsc.org

Synthetic StrategyPotential AdvantagesFuture Research Focus
Transition-Metal Catalysis High efficiency, broad substrate scopeDevelopment of novel, sustainable catalysts
C-H Activation Atom economy, reduced wasteEnhancing regioselectivity and functional group tolerance
Multicomponent Reactions Rapid access to molecular complexityDesign of new MCRs incorporating the this compound core
Photoredox Catalysis Mild reaction conditions, unique reactivityExploration of novel photocatalysts and reaction pathways

Integration of Advanced Characterization Techniques for Comprehensive Understanding

A thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount for both medicinal chemistry and materials science applications. While standard spectroscopic techniques such as NMR and mass spectrometry are indispensable, the integration of more advanced characterization methods will provide deeper insights.

Two-dimensional NMR techniques, such as HSQC, HMQC, and HMBC, can be employed for the unambiguous assignment of proton and carbon signals, which is especially critical for complex, substituted derivatives. ipb.pt Nuclear Overhauser Effect (NOE) spectroscopy can provide valuable information about the spatial proximity of different parts of the molecule, aiding in conformational analysis. ipb.pt

X-ray crystallography will continue to be the gold standard for determining the precise three-dimensional structure of these compounds in the solid state. This information is invaluable for understanding intermolecular interactions and for guiding structure-based drug design.

Computational methods, particularly Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure, molecular orbital energies, and reactivity of these molecules. citedrive.com DFT calculations can also be used to predict spectroscopic properties, aiding in the interpretation of experimental data.

Characterization TechniqueInformation GainedFuture Application
2D NMR Spectroscopy Unambiguous signal assignment, conformational analysisStructural elucidation of complex derivatives
X-ray Crystallography Precise 3D structure, intermolecular interactionsStructure-based drug design, understanding crystal packing
Density Functional Theory (DFT) Electronic structure, reactivity, predicted spectraGuiding synthetic efforts, interpreting experimental data

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel this compound derivatives with desired properties. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Generative AI models can be trained on existing chemical data to design novel molecules with optimized properties. This approach has the potential to explore a much larger chemical space than traditional methods and to identify truly innovative molecular architectures.

AI can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net This can significantly reduce the time and cost associated with bringing a new drug to market.

AI/ML ApplicationPurposePotential Impact
QSAR Modeling Predict biological activity from chemical structureAccelerate lead identification and optimization
Generative AI Design novel molecules with desired propertiesExplore vast chemical space and identify innovative compounds
ADMET Prediction Identify potential drug-like properties and liabilitiesReduce late-stage attrition in drug development

Expanding the Scope of Biological Targets and Deepening Mechanistic Understanding

Isoquinoline alkaloids are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov A key future research direction will be to expand the scope of biological targets for this compound derivatives and to gain a deeper understanding of their mechanisms of action.

Initial research has shown that some isoquinoline derivatives can act as inhibitors of protein tyrosine phosphatases, which are emerging as promising targets for therapeutic intervention. mdpi.com Further studies are needed to explore the potential of this compound compounds as inhibitors of these and other important enzyme families.

The binding of isoquinoline alkaloids to nucleic acids and functional proteins such as serum albumins and hemoglobin is another area of active investigation. nih.gov Understanding these interactions is crucial for elucidating the pharmacokinetic and pharmacodynamic properties of these compounds.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug candidates. researchoutreach.org This method involves screening small molecular fragments for their ability to bind to a biological target. The this compound scaffold could serve as a starting point for the development of fragment libraries for screening against a variety of targets.

Exploration of Novel Material Applications and Device Fabrication Methodologies

The unique electronic and photophysical properties of thienyl-containing compounds make them attractive candidates for applications in organic electronics. nih.govacs.org Future research should explore the potential of this compound and its derivatives in the development of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. beilstein-journals.org

The ability to tune the electronic properties of the this compound scaffold through chemical modification will be key to optimizing its performance in these applications. For example, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels of the molecule.

The development of new device fabrication methodologies will also be crucial for realizing the full potential of these materials. Solution-based processing techniques, such as spin-coating and inkjet printing, offer the potential for low-cost, large-area device fabrication. beilstein-journals.org

Material ApplicationKey PropertyFuture Research Focus
Organic Light-Emitting Diodes (OLEDs) ElectroluminescenceSynthesis of new emitters with high quantum efficiency
Organic Field-Effect Transistors (OFETs) Charge carrier mobilityDesign of materials with improved charge transport properties
Organic Photovoltaics (OPVs) Light absorption and charge separationDevelopment of new donor and acceptor materials

Sustainable and Scalable Production of this compound Compounds

As the potential applications of this compound and its derivatives continue to expand, the development of sustainable and scalable production methods will become increasingly important. Green chemistry principles, such as the use of renewable feedstocks, safer solvents, and energy-efficient processes, will be central to these efforts. rsc.orgrsc.orgtandfonline.com

The use of biodegradable solvents, such as polyethylene (B3416737) glycol (PEG), and recyclable catalytic systems can significantly reduce the environmental impact of chemical synthesis. niscpr.res.in Microwave-assisted synthesis can also offer a more energy-efficient alternative to traditional heating methods. nih.gov

Ultimately, the goal is to develop manufacturing processes that are not only environmentally friendly but also economically viable. This will require a multidisciplinary approach that combines expertise in synthetic chemistry, process engineering, and green chemistry.

Q & A

Q. What are the common synthetic routes for preparing 4-substituted isoquinoline derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves catalytic systems such as silver triflate (AgOTf) for cyclization reactions. For example, 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde reacts with amines or isocyanoacetates under AgOTf catalysis to form isoquinoline cores . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction temperature (25–80°C), and stoichiometric ratios of reactants. Yield improvements (from 40% to >75%) are achieved via iterative screening of these parameters.

Q. How are physical and chemical properties (e.g., melting point, solubility) of 4-(3-Thienyl)isoquinoline derivatives characterized?

  • Methodological Answer : Melting points are determined via differential scanning calorimetry (DSC), with values like 282–283°C reported for structurally related 4-(3-Thienyl)benzoic acid . Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Substituents like thienyl groups enhance π-π stacking, reducing aqueous solubility but improving lipid bilayer permeability .

Q. What statistical methods are recommended for evaluating the biological activity of isoquinoline derivatives in vitro?

  • Methodological Answer : ANOVA with post-hoc Tukey tests is used to compare inhibition rates (e.g., IC50 values) across derivatives. For apoptosis assays, flow cytometry data (e.g., Annexin V staining) are analyzed using non-parametric Kruskal-Wallis tests if normality assumptions fail. Significance thresholds are set at p < 0.05, with SigmaStat or GraphPad Prism as preferred software .

Advanced Research Questions

Q. How can fragment-based drug design (FBDD) strategies be applied to optimize this compound derivatives without X-ray structural data?

  • Methodological Answer : The "merging by design" approach involves screening monosubstituted fragments at positions 1–8 of the isoquinoline ring. Biochemical assays (e.g., SPR or fluorescence polarization) identify fragments with binding affinity (>50% inhibition at 10 µM). Merging two fragments (e.g., 3-thienyl and 4-methoxy groups) is guided by molecular docking and MD simulations to predict synergistic effects .

Q. What computational methods validate the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates bond distances, angles, and HOMO-LUMO gaps. For zwitterionic forms, comparisons between experimental (XRD) and computed geometries (e.g., bond length deviations <0.02 Å) confirm accuracy. Antiperiplanar conformers are identified as energetically favorable using Gaussian09 .

Q. How do substitution patterns on the isoquinoline ring influence structure-activity relationships (SAR) in anti-inflammatory or anticancer contexts?

  • Methodological Answer : Position 1 substitutions (e.g., hydroxy groups) enhance hydrogen bonding with target proteins like IAP (Inhibitor of Apoptosis Proteins), while 3-thienyl groups at position 4 improve hydrophobic interactions. SAR is quantified via Free-Wilson analysis, with coefficients indicating >2-fold potency increases for 4-(3-Thienyl) vs. 4-phenyl analogs .

Q. What strategies resolve contradictions between biochemical screening data and computational predictions for isoquinoline derivatives?

  • Methodological Answer : Discrepancies arise from off-target effects or solvation/entropy factors not modeled in silico. Orthogonal assays (e.g., thermal shift assays for target engagement) and meta-dynamics simulations (to account for protein flexibility) reconcile differences. For example, a derivative predicted to bind COX-2 may instead inhibit MMP-9, validated via Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.